Cas no 69181-02-8 (4(1H)-Pyrimidinone,1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]-3-ethyltetrahydro-2-thioxo-)

4(1H)-Pyrimidinone,1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]-3-ethyltetrahydro-2-thioxo- structure
69181-02-8 structure
Product Name:4(1H)-Pyrimidinone,1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]-3-ethyltetrahydro-2-thioxo-
CAS No:69181-02-8
MF:C17H20N4O3S2
MW:392.495700836182
CID:523977
PubChem ID:333607
Update Time:2025-04-19

4(1H)-Pyrimidinone,1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]-3-ethyltetrahydro-2-thioxo- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,1-[[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]sulfonyl]-3-ethyltetrahydro-2-thioxo-
    • 1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one
    • NSC336027
    • CHEMBL3228965
    • DTXSID80318791
    • NSC-336027
    • 69181-02-8
    • Inchi: 1S/C17H20N4O3S2/c1-4-19-16(22)9-10-20(17(19)25)26(23,24)15-7-5-14(6-8-15)21-13(3)11-12(2)18-21/h5-8,11H,4,9-10H2,1-3H3
    • InChI Key: OBEJJZVPVSGSAY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N1C(C)=CC(C)=N1)(N1C(N(CC)C(CC1)=O)=S)(=O)=O

Computed Properties

  • Exact Mass: 392.098
  • Monoisotopic Mass: 392.098
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 655
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 116Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 537.2°Cat760mmHg
  • Flash Point: 278.7°C
  • Refractive Index: 1.673
  • PSA: 115.98000
  • LogP: 2.97350
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